molecular formula C13H16ClN3O2 B13484636 Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B13484636
M. Wt: 281.74 g/mol
InChI Key: XWGZLVZKOIJCPP-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzoate ester group, a cyano group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2-cyano-5-(piperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of both the cyano group and the piperazine ring, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique molecular structure that includes a benzoate ester group, a cyano group, and a piperazine ring. Its molecular formula is C13H16ClN3O2C_{13}H_{16}ClN_{3}O_{2} with a molecular weight of 281.74 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in several studies. The cytotoxicity of this compound was evaluated using various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Effects:
    • A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
    • Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy:
    • Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting strong antibacterial properties.

Structure-Activity Relationship (SAR)

The presence of the piperazine ring is crucial for the biological activity of this compound. It enhances solubility and facilitates interaction with biological targets such as receptors and enzymes. Comparative analysis with similar compounds highlights the significance of structural features:

Compound NameSimilarityKey Differences
Methyl 2-(piperazin-1-yl)benzoate0.91Lacks cyano group; different biological activity
3-(Piperazin-1-yl)-1,2-benzothiazole0.88Contains benzothiazole ring; distinct pharmacological activities
Methyl 2-((cyanomethyl)amino)benzoate0.86Different amino group; affects reactivity

The biological activity is thought to arise from interactions with specific molecular targets, including:

  • Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor modulation : It can interact with neurotransmitter receptors, influencing signaling pathways.

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

methyl 2-cyano-5-piperazin-1-ylbenzoate;hydrochloride

InChI

InChI=1S/C13H15N3O2.ClH/c1-18-13(17)12-8-11(3-2-10(12)9-14)16-6-4-15-5-7-16;/h2-3,8,15H,4-7H2,1H3;1H

InChI Key

XWGZLVZKOIJCPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCNCC2)C#N.Cl

Origin of Product

United States

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